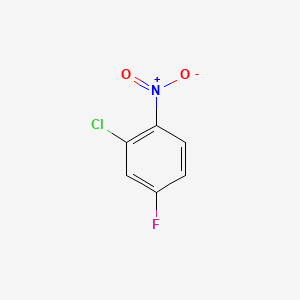

2-Chloro-4-fluoronitrobenzene

描述

Structural Significance and Functional Group Considerations in Organic Synthesis Research

The specific arrangement of functional groups on the benzene (B151609) ring of 2-chloro-4-fluoronitrobenzene dictates its reactivity and significance in organic synthesis. The nitro group (-NO₂) is strongly electron-withdrawing, which activates the aromatic ring for nucleophilic aromatic substitution reactions. This makes the chlorine and fluorine atoms susceptible to replacement by various nucleophiles.

The presence of two different halogen atoms, chlorine and fluorine, at positions 2 and 4 respectively, provides opportunities for selective reactions. The relative reactivity of these halogens can be influenced by the reaction conditions and the nature of the attacking nucleophile. This differential reactivity is a key aspect of its utility, allowing for a stepwise introduction of different functionalities onto the aromatic ring.

The synthesis of this compound itself can be achieved through various methods. One common approach involves the nitration of 1-chloro-3-fluorobenzene. Another route starts from 3-chloroaniline, which undergoes a series of reactions including acetylation, nitration, deprotection, and a Schiemann reaction to yield the final product. researchgate.net

Role as a Key Intermediate in Contemporary Chemical Research

This compound is a versatile intermediate primarily used in the synthesis of more complex molecules with applications in various fields of chemical research. chemimpex.com Its unique reactivity allows it to be a foundational component in the creation of a wide array of organic compounds. chemimpex.com

In the pharmaceutical industry, this compound is a precursor for the synthesis of active pharmaceutical ingredients (APIs). chemicalbook.com It is particularly noted for its role in the development of anti-inflammatory and analgesic drugs. chemimpex.com The incorporation of the fluorine atom, facilitated by this intermediate, can enhance the therapeutic properties of the final drug molecule.

In the field of agrochemicals, this compound is utilized in the formulation of pesticides and herbicides. guidechem.comchemimpex.com For instance, it is a key component in the synthesis of the herbicidal agent fluthiacet-methyl. tandfonline.com The specific functional groups of the intermediate contribute to the biological activity of the resulting agrochemical, aiding in crop protection. chemimpex.com

Furthermore, this compound serves as an intermediate in the production of dyes and pigments, contributing to the development of vibrant colorants for various materials. chemimpex.com Its application also extends to material science, where it can be used to modify the properties of polymers or to create new functional materials. chemimpex.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₃ClFNO₂ |

| Molecular Weight | 175.54 g/mol chemimpex.com |

| Appearance | Light orange to yellow to green powder to crystal chemimpex.com |

| Melting Point | 35 - 39 °C chemimpex.com |

| Boiling Point | 71 °C at 2.3 mmHg chemimpex.com |

| CAS Number | 2106-50-5 chemimpex.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-fluoro-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOOFMWRLDRDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175288 | |

| Record name | 2-Chloro-4-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2106-50-5 | |

| Record name | 2-Chloro-4-fluoro-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2106-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-1-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002106505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-fluoro-1-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-4-fluoro-1-nitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZL4Q2H59S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2 Chloro 4 Fluoronitrobenzene

Established Synthetic Routes and Reaction Pathways

Established methods for synthesizing 2-chloro-4-fluoronitrobenzene primarily rely on fundamental reactions of aromatic compounds, including nitration and halogen exchange. These routes are often characterized by their directness but may face challenges regarding isomer selectivity and reaction conditions.

A direct approach to this compound involves the electrophilic nitration of 1-chloro-3-fluorobenzene. In this reaction, the starting material is treated with a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

The orientation of the incoming nitro group is dictated by the directing effects of the existing halogen substituents. Both chlorine and fluorine are ortho-, para-directing groups due to their ability to stabilize the intermediate carbocation (arenium ion) through resonance. However, they are also deactivating groups due to their inductive electron-withdrawing nature. The nitration of 1-chloro-3-fluorobenzene yields a mixture of isomers, with the primary products being this compound and 4-chloro-2-fluoronitrobenzene. The separation of these isomers can be challenging, which is a significant consideration for industrial-scale production.

| Starting Material | Reagents | Key Products | Isomer Distribution |

| 1-Chloro-3-fluorobenzene | Conc. HNO₃, Conc. H₂SO₄ | This compound, 4-Chloro-2-fluoronitrobenzene | Mixture of isomers |

An alternative established route is the direct halogenation of a fluoronitrobenzene isomer, such as 4-fluoronitrobenzene. This electrophilic aromatic substitution reaction typically involves reacting 4-fluoronitrobenzene with chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃).

The regioselectivity of this reaction is governed by the combined electronic effects of the nitro group and the fluorine atom. The nitro group is a powerful deactivating and meta-directing group, while the fluorine atom is a deactivating but ortho-, para-director. In the case of 4-fluoronitrobenzene, the position ortho to the fluorine and meta to the nitro group is favored, leading to the formation of this compound. The strong deactivation of the ring by the nitro group necessitates relatively harsh reaction conditions.

One of the most commercially viable and established methods involves a nucleophilic aromatic substitution (SNAr) reaction known as the Halex process. This route typically starts with a dichloronitrobenzene, such as 2,4-dichloronitrobenzene, and involves the selective replacement of one chlorine atom with a fluorine atom. google.com

The reaction is carried out by heating 2,4-dichloronitrobenzene with an alkali metal fluoride, most commonly potassium fluoride (KF), in a polar aprotic solvent like sulpholane. google.com The nitro group, being strongly electron-withdrawing, activates the chlorine atoms at the ortho and para positions towards nucleophilic attack. The chlorine at the para position (C-4) is more activated and is preferentially substituted by the fluoride ion. This process yields a mixture of this compound and 4-chloro-2-fluoronitrobenzene. google.com Reaction conditions can be optimized to favor the desired isomer. google.com

The table below summarizes data from several experimental runs involving the fluorination of 2,4-dichloronitrobenzene with potassium fluoride in sulpholane. google.com

| Run | Starting Nitro-Compound Composition | Reaction Temp (°C) | Product Composition (%) |

| 2,4-DClNB | 2Cl4FNB | 2,4-DFNB | |

| 1 | 33.7% | 64.0% | 2.3% |

| 2 | 100% | 0% | 0% |

| 3 | 72.3% | 26.8% | 1.0% |

| 4 | 59.3% | 38.4% | 2.3% |

Data sourced from patent literature detailing fluorination reactions. google.com 2,4-DClNB: 2,4-Dichloronitrobenzene; 2Cl4FNB: this compound; 2,4-DFNB: 2,4-Difluoronitrobenzene.

Novel Approaches and Process Development in this compound Synthesis

Research into the synthesis of this compound and its derivatives continues to evolve, with a focus on improving efficiency, safety, and cost-effectiveness. Novel strategies often involve multi-step sequences that build the molecule with high regiochemical control.

The Balz-Schiemann reaction provides a classic and reliable method for introducing a fluorine atom onto an aromatic ring. wikipedia.orgbyjus.com This reaction involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride. wikipedia.orgbyjus.com

In the context of complex chloro-nitro-substituted aromatics, the Schiemann reaction can be a key step in a longer synthetic sequence. For instance, a synthetic route to a derivative, 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, utilizes this reaction. The process starts with bis(4-amino-2-chlorophenyl) disulfide. tandfonline.com This starting material undergoes diazotization with sodium nitrite (B80452) in an acidic medium, followed by precipitation with tetrafluoroboric acid. The isolated diazonium tetrafluoroborate salt is then pyrolyzed, typically in a high-boiling solvent like o-dichlorobenzene, to yield bis(2-chloro-4-fluorophenyl) disulfide in good yield (65-75%). tandfonline.com This fluorinated intermediate is then carried forward for further functionalization. tandfonline.com

Building upon intermediates generated via methods like the Schiemann reaction, subsequent steps of oxychlorination and nitration can be employed to construct the final target molecule with the desired substitution pattern. tandfonline.com

Following the synthesis of bis(2-chloro-4-fluorophenyl) disulfide as described above, an oxychlorination reaction can be performed. tandfonline.com This step involves treating the disulfide with chlorine gas in a medium such as concentrated hydrochloric acid. The reaction cleaves the disulfide bond and oxidizes the sulfur atoms to afford 2-chloro-4-fluorobenzenesulfonyl chloride in high yield (>90%). tandfonline.com

The final step in this sequence is the regioselective nitration of the 2-chloro-4-fluorobenzenesulfonyl chloride. tandfonline.com This is achieved using a nitrating agent like fuming nitric acid in concentrated sulfuric acid. The reaction is carefully controlled at a moderate temperature (35-40°C) to introduce a nitro group onto the ring, yielding the target derivative, 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, with excellent yield (96%) and purity. tandfonline.com This multi-step approach demonstrates how a combination of classic and modern synthetic reactions can be strategically employed to build complex, highly functionalized aromatic compounds. tandfonline.com

| Step | Starting Material | Reagents | Product | Yield (%) |

| a. Schiemann Reaction | bis(4-amino-2-chlorophenyl) disulfide | 1. NaNO₂, H₂SO₄; HBF₄2. Pyrolysis | bis(2-chloro-4-fluorophenyl) disulfide | 65-75 |

| b. Oxychlorination | bis(2-chloro-4-fluorophenyl) disulfide | Cl₂, Conc. HCl | 2-chloro-4-fluorobenzenesulfonyl chloride | >90 |

| c. Nitration | 2-chloro-4-fluorobenzenesulfonyl chloride | 95% HNO₃, Conc. H₂SO₄ | 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride | 96 |

Phase Transfer Catalysis in Fluorination Reactions of Related Precursors

Phase transfer catalysis (PTC) is a significant strategy in the synthesis of fluoroaromatic compounds, including precursors to this compound, such as p-fluoronitrobenzene. This methodology facilitates the reaction between reactants in different phases, typically a solid inorganic salt and an organic substrate dissolved in an organic solvent. In the context of fluorination, PTC helps transfer the fluoride anion (F⁻) from a solid salt, like potassium fluoride (KF), into the organic phase where the precursor, such as 2,4-dichloronitrobenzene, is present. researchgate.net

The effectiveness of this process is highly dependent on the choice of catalyst. Quaternary ammonium salts are commonly employed as phase transfer catalysts. For instance, in the synthesis of p-fluoronitrobenzene from p-chloronitrobenzene, various catalysts have been investigated, with tetramethylammonium chloride demonstrating notable efficacy. researchgate.net The catalyst forms an ion pair with the fluoride anion, which is more soluble in the organic solvent, thereby increasing the concentration of the nucleophile in the reaction medium and accelerating the rate of the halogen exchange (Halex) reaction. researchgate.net Research has also explored the use of organoboranes as phase-transfer catalysts for nucleophilic fluorination with cesium fluoride (CsF), demonstrating that borane-mediated fluorination is optimal under conditions where a significant interaction between the cesium cation and the fluoroborate persists. nih.gov

Optimization of Reaction Conditions and Yield for this compound Production

The production of this compound, primarily through the halogen exchange reaction of 2,4-dichloronitrobenzene with an alkali metal fluoride, is highly sensitive to various reaction parameters. Optimizing these conditions is crucial for maximizing conversion of the starting material and the selectivity towards the desired product, thereby achieving a high yield.

Impact of Temperature and Reaction Time on Conversion and Selectivity

Temperature and reaction time are critical, interdependent variables that significantly influence the outcome of the synthesis. Generally, increasing the reaction temperature accelerates the rate of fluorination. However, excessively high temperatures can lead to the formation of undesired byproducts, such as the difluorinated compound (2,4-difluoronitrobenzene), thus reducing the selectivity for this compound. google.com

For the fluorination of 2,4-dichloronitrobenzene, reaction temperatures are typically maintained between 180°C and 250°C. google.com One study demonstrated that heating the reaction mixture to 200°C over four hours resulted in significant fluorination. google.com In a related synthesis of p-fluoronitrobenzene, the optimal temperature was found to be 150°C. researchgate.net At this temperature, the reactant molecules have sufficient energy to react, but the formation of byproducts is minimized. researchgate.net

Reaction time must be carefully controlled to achieve high conversion without sacrificing yield to side reactions. In the synthesis of p-fluoronitrobenzene, a reaction time of 15 hours at 150°C resulted in a product yield of 91.58%. Extending the reaction time to 24 hours led to a slight decrease in yield, indicating the onset of byproduct formation. researchgate.net Patent literature for the synthesis from 2,4-dichloronitrobenzene shows varied reaction times, ranging from 9 to 22 hours, depending on other conditions like temperature and catalyst ratios. google.com

Table 1: Effect of Temperature and Time on Product Distribution in the Fluorination of 2,4-Dichloronitrobenzene google.com

| Run No. | Time (hr) | Temp. (°C) | 2,4-DCINB (%) | DFNB (%) | CIFNB (%) |

| VI | 22 | 226-240 | 0.4 | 75.2 | 22.8 |

| VII | 9 | 208-240 | 4.1 | 50.8 | 37.3 |

| VIII | 9 | 230-240 | 0.7 | 67.8 | 29.3 |

| IX | 13 | 229-240 | 1.8 | 57.3 | 37.0 |

| X | 20 | 232-240 | 4.1 | 48.0 | 43.1 |

| XI | 15.5 | 240-243 | 25.7 | 17.3 | 47.5 |

Note: 2,4-DCINB = 2,4-Dichloronitrobenzene, DFNB = 2,4-Difluoronitrobenzene, CIFNB = Chloro-fluoronitrobenzene isomers.

Role of Reagents and Catalysts in Synthesis Efficiency

The choice and ratio of reagents and catalysts are paramount for an efficient synthesis.

Fluorinating Agent: Potassium fluoride (KF) is a commonly used fluorinating agent. researchgate.netgoogle.com The efficiency of the reaction is dependent on the activity of the KF; highly active, spray-dried potassium fluoride is often preferred. researchgate.net The molar ratio of KF to the dichloronitrobenzene substrate is also critical. At least one mole of the alkali metal fluoride should be used per replaceable chlorine atom. google.com In the synthesis of p-fluoronitrobenzene, an optimal equivalent ratio of KF to p-chloronitrobenzene was found to be 1.75, which led to a conversion rate of 97.86% and a yield of 91.58%. researchgate.net

Solvent/Catalyst: The reaction is typically performed in the presence of a high-boiling point, aprotic polar solvent which can also act as a catalyst or co-catalyst. Sulpholane (tetrahydrothiophen-1:1-dioxide) is frequently used for this purpose. researchgate.netgoogle.com Sulpholane has been shown to increase the reaction rate. google.com The molar ratio of sulpholane to dichloronitrobenzene is a key parameter to optimize, with preferred ratios ranging from 0.1:1 to 0.9:1. google.com In some syntheses, dimethylformamide (DMF) is used as the solvent. researchgate.net

Phase Transfer Catalyst: As discussed previously, phase transfer catalysts like tetramethylammonium chloride can significantly improve reaction efficiency. In the synthesis of p-fluoronitrobenzene, a catalyst dosage of 4.5% relative to the p-chloronitrobenzene substrate was found to be optimal, maximizing both conversion and yield. researchgate.net

Table 2: Influence of Sulpholane Ratio on Product Composition at ~240°C google.com

| Run No. | Mole Ratio (Sulpholane:DCINB) | Time (hr) | DFNB (%) | CIFNB (%) | 2,4-DCINB (%) | % KF Utilized |

| VI | 0.33 | 22 | 75.2 | 22.8 | 0.4 | 59.0 |

| VII | 0.57 | 9 | 50.8 | 37.3 | 4.1 | 57.6 |

| VIII | 0.57 | 9 | 67.8 | 29.3 | 0.7 | 68.0 |

| IX | 0.57 | 13 | 57.3 | 37.0 | 1.8 | 75.7 |

| X | 0.58 | 20 | 48.0 | 43.1 | 4.1 | 66.6 |

| XI | 0.58 | 15.5 | 17.3 | 47.5 | 25.7 | 41.5 |

Note: DCINB = Dichloronitrobenzene, DFNB = 2,4-Difluoronitrobenzene, CIFNB = Chloro-fluoronitrobenzene isomers.

Purification and Separation Techniques in Research Scale Synthesis

The crude product from the halogen exchange reaction of 2,4-dichloronitrobenzene is typically a mixture containing the desired this compound, the isomeric 4-chloro-2-fluoronitrobenzene, unreacted starting material, and the byproduct 2,4-difluoronitrobenzene. researchgate.netgoogle.com This makes purification a critical and often challenging step in the synthesis. researchgate.net

Distillation: Fractional distillation under reduced pressure is a primary method used to separate the components of the reaction mixture. google.comnih.gov Due to the different boiling points of the isomers and byproducts, this technique can effectively isolate the desired product. For instance, a crude product mixture can be distilled from an oil bath at temperatures between 180°-200°C at 5 mm Hg. google.com The boiling point of this compound is reported as 71°C at 2.3 mmHg. chemimpex.com

Crystallization: Fractional crystallization is another technique employed for the separation of chloronitrobenzene isomers. nih.gov This method relies on the differences in solubility and melting points of the components in a given solvent. The final product, this compound, is a solid at room temperature with a melting point between 35-39°C, appearing as a light orange to yellow or green powder or crystal, which makes purification by crystallization or melt crystallization feasible. chemimpex.comgoogle.com

Chromatography: On a research scale, gas-liquid chromatography (GLC) is used for the analysis of the product mixture to determine the relative percentages of each component and to assess the purity of the final product. google.com While primarily an analytical technique, preparative chromatography can also be used for the separation of small quantities of high-purity material.

Following the main separation, washing steps are often included. The organic phase containing the product may be washed with water and a dilute basic solution, such as sodium hydrogen carbonate, to neutralize any remaining acidic components before the final purification. google.com

Computational Chemistry and Spectroscopic Characterization of 2 Chloro 4 Fluoronitrobenzene

Quantum Mechanical Computational Studies

Quantum mechanical computational studies are crucial in modern chemistry for understanding the molecular structure, reactivity, and electronic properties of compounds. For 2-Chloro-4-fluoronitrobenzene, these studies provide insights that complement experimental data, offering a detailed picture at the atomic and molecular levels.

The characterization of the this compound molecule has been extensively performed using quantum mechanical computational techniques, specifically the Hartree-Fock (HF) and Density Functional Theory (DFT) methods. researchgate.netresearchgate.netresearchgate.netprensipjournals.com These approaches are fundamental for investigating molecular geometries, vibrational frequencies, and electronic properties. researchgate.netprensipjournals.com A common level of theory applied in these studies is the B3LYP/6-311++G(d,p) basis set, which has been shown to provide results that are in good agreement with experimental data. researchgate.netprensipjournals.comprensipjournals.com Both HF, an ab initio method, and DFT, which includes electron correlation effects, serve as powerful tools for a comprehensive analysis of the title compound. researchgate.netnih.govnih.gov

The molecular geometry of this compound, including parameters like bond lengths and bond angles, has been optimized and analyzed using both DFT and HF methods. researchgate.net These calculations provide a three-dimensional model of the molecule's most stable conformation. The electronic structure is further elucidated by examining atomic point charge distributions, which reveal how electron density is spread across the molecule. researchgate.netprensipjournals.com This analysis is fundamental to understanding the molecule's reactivity and intermolecular interactions.

Table 1: Selected Calculated Geometric Parameters for this compound Note: Specific values for bond lengths and angles were referenced in the source material but not explicitly provided in the snippets. The table structure is representative of the data discussed.

| Parameter | Method | Calculated Value |

| C-Cl Bond Length | DFT/B3LYP | Data not available in snippets |

| C-F Bond Length | DFT/B3LYP | Data not available in snippets |

| C-N Bond Length | DFT/B3LYP | Data not available in snippets |

| C-C-C Bond Angle | DFT/B3LYP | ~120° prensipjournals.com |

| C-Cl Bond Length | HF | Data not available in snippets |

| C-F Bond Length | HF | Data not available in snippets |

| C-N Bond Length | HF | Data not available in snippets |

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for predicting a molecule's reactivity, stability, and hardness. researchgate.netprensipjournals.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. nih.govresearchgate.net For this compound, the calculation of HOMO and LUMO energies indicates that charge transfer occurs within the molecule. nih.govresearchgate.net This analysis helps in understanding the molecule's potential for various chemical reactions and applications in fields like pharmaceuticals and agrochemicals. researchgate.netprensipjournals.comprensipjournals.com

Table 2: Frontier Molecular Orbital Properties of this compound Note: Specific energy values were not provided in the search snippets. The table represents the type of data generated from these studies.

| Property | Value |

| HOMO Energy | Data not available in snippets |

| LUMO Energy | Data not available in snippets |

| Energy Gap (LUMO-HOMO) | Data not available in snippets |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. researchgate.netprensipjournals.comprensipjournals.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red areas indicate negative electrostatic potential, corresponding to regions rich in electrons (nucleophilic sites), while blue areas signify positive potential, indicating electron-deficient regions (electrophilic sites). researchgate.net Green areas represent neutral potential. researchgate.net For this compound, MEP analysis, along with atomic charge distributions, helps in understanding its intermolecular interaction potential and reactive sites. researchgate.netprensipjournals.com

Several key quantum chemical descriptors are calculated to quantify the reactivity and stability of this compound. These include the dipole moment, chemical hardness (η), electronegativity (χ), softness (ζ), and the electrophilicity index (ψ). researchgate.netprensipjournals.comprensipjournals.com Chemical hardness is a measure of a molecule's resistance to change in its electron distribution. It is calculated from the ionization potential (IP) and electron affinity (EA) using the formula: η ≈ (IP-EA)/2. researchgate.netprensipjournals.com The electrophilicity index provides a measure of a molecule's ability to accept electrons. researchgate.net These parameters are crucial for predicting the molecule's behavior in chemical reactions and its potential for applications in various industries. researchgate.netprensipjournals.com

| Descriptor | Formula | Calculated Value |

| Electronegativity (χ) | -(IP+EA)/2 | Data not available in snippets |

| Chemical Hardness (η) | (IP-EA)/2 | Data not available in snippets |

| Softness (ζ) | 1/(2η) | Data not available in snippets |

| Electrophilicity Index (ψ) | µ²/2η (where µ ≈ -χ) | Data not available in snippets |

| Total Dipole Moment | - | Data not available in snippets |

Vibrational Spectroscopy Analysis in Research

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. By analyzing the vibrational modes, researchers can gain insights into the molecular structure and force fields.

FTIR spectroscopy is instrumental in identifying the characteristic vibrational frequencies of this compound. Experimental studies have identified several key stretching and bending modes. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are particularly prominent. The stretching modes for the carbon-carbon (C=C) bonds within the benzene (B151609) ring are also clearly identified. Furthermore, the vibrations corresponding to the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds provide crucial information for structural confirmation.

Experimental FTIR data reveals N=O stretching vibrations in the range of 1669-1674 cm⁻¹. The C=C stretching modes within the benzene ring have been observed around 1504 cm⁻¹ and 1586 cm⁻¹. Additionally, the stretching mode for the C-F bond has been experimentally measured at approximately 1171 cm⁻¹ and 722 cm⁻¹.

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) |

|---|---|

| N=O Stretching | 1669 - 1674 |

| C=C Stretching | ~1504, ~1586 |

| C-F Stretching | ~1171, ~722 |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly effective for observing symmetric vibrations and nonpolar functional groups. While comprehensive experimental Raman spectra for this compound are not extensively detailed in recent literature, this technique remains a critical component of vibrational analysis. In principle, Raman spectroscopy would be used to identify and confirm the vibrational modes observed in FTIR, such as the symmetric stretching of the NO₂ group and the skeletal vibrations of the benzene ring, providing a more complete picture of the molecule's vibrational framework.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are employed to predict the vibrational frequencies of this compound. These theoretical predictions are then compared with experimental FTIR and Raman data to validate both the computational model and the experimental assignments.

Studies utilizing the B3LYP/6-311++G(d,p) level of theory show a strong correlation with experimental findings. For instance, the calculated stretching vibrational modes of the N=O bonds appear at 1366-1642 cm⁻¹ at the DFT level and 1476-1752 cm⁻¹ at the HF level, which aligns with the experimental observations. Similarly, the theoretical stretching modes for the C-F and C-Cl bonds are calculated in the range of 722-1248 cm⁻¹. This close agreement between the calculated and observed frequencies allows for a detailed and confident assignment of the fundamental vibrational modes of the molecule.

| Vibrational Mode | Experimental (FTIR) (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Calculated (HF) (cm⁻¹) |

|---|---|---|---|

| N=O Stretching | 1669 - 1674 | 1366 - 1642 | 1476 - 1752 |

| C=C Stretching | ~1504, ~1586 | ~1504 | ~1586 |

| C-F / C-Cl Stretching | 722 - 1171 | 722 - 1248 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are routinely used to map the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms attached to the aromatic ring. The electron-withdrawing effects of the nitro, chloro, and fluoro substituents deshield the aromatic protons, causing their signals to appear at relatively high chemical shift (ppm) values.

Experimental data show that the isotropic ¹H chemical shifts for this compound are in the range of 7.235 ppm to 8.306 ppm. chemicalbook.commaterialsciencejournal.org Computational studies using the GIAO method have predicted these shifts, with DFT calculations yielding a range of 6.8397 ppm to 9.0368 ppm and HF calculations providing a range of 6.1242 ppm to 8.3213 ppm. chemicalbook.commaterialsciencejournal.org The general agreement between the experimental and theoretical values confirms the accuracy of the computational models in predicting the electronic environment of the protons. chemicalbook.commaterialsciencejournal.org

| Method | ¹H Chemical Shift Range (ppm) |

|---|---|

| Experimental | 7.235 - 8.306 chemicalbook.commaterialsciencejournal.org |

| Calculated (DFT/GIAO) | 6.8397 - 9.0368 chemicalbook.commaterialsciencejournal.org |

| Calculated (HF/GIAO) | 6.1242 - 8.3213 chemicalbook.commaterialsciencejournal.org |

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The chemical shifts are significantly influenced by the attached substituents. The carbon atoms bonded to the electronegative chlorine, fluorine, and nitro groups are highly deshielded and thus resonate at lower fields (higher ppm values).

Experimentally, the ¹³C chemical shifts are observed in the range of 117.00 ppm to 164.59 ppm. chemicalbook.commaterialsciencejournal.org Theoretical calculations support these findings, with DFT methods predicting a range of 141.83 ppm to 186.394 ppm and HF methods predicting a range of 129.743 ppm to 174.373 ppm in a methane solvent model. chemicalbook.commaterialsciencejournal.org The consistency between the experimental and computed data underscores the utility of these computational approaches for structural characterization. chemicalbook.commaterialsciencejournal.org

| Method | ¹³C Chemical Shift Range (ppm) |

|---|---|

| Experimental | 117.00 - 164.59 chemicalbook.commaterialsciencejournal.org |

| Calculated (DFT) | 141.83 - 186.394 chemicalbook.commaterialsciencejournal.org |

| Calculated (HF) | 129.743 - 174.373 chemicalbook.commaterialsciencejournal.org |

Advanced NMR Techniques for Stereochemical and Conformational Studies

The stereochemical and conformational arrangement of this compound can be investigated using advanced Nuclear Magnetic Resonance (NMR) techniques. Due to the substitution pattern on the benzene ring, this molecule does not possess chiral centers, and therefore, its stereochemistry is primarily concerned with the relative spatial orientation of the substituents. The conformation of the molecule, particularly the orientation of the nitro group relative to the benzene ring, is a key area of investigation.

The Nuclear Overhauser Effect (NOE) is a phenomenon where the nuclear spin polarization of an atom is altered by the saturation of a nearby atom's nuclear spin. This effect is distance-dependent, typically observed between protons that are within 4-5 Å of each other, and does not rely on through-bond J-couplings. Therefore, NOESY and ROESY experiments, which are 2D NMR techniques that map these through-space interactions, are powerful tools for determining the proximity of atoms and thus elucidating the three-dimensional structure and conformation of molecules in solution.

For this compound, a key conformational aspect is the degree of rotation of the nitro (NO₂) group around the C-N bond. Due to steric hindrance from the adjacent chlorine atom, the nitro group is expected to be twisted out of the plane of the benzene ring. NOESY or ROESY experiments could provide insights into this conformation by observing correlations between the protons on the benzene ring and the oxygen atoms of the nitro group, if appropriate isotopic labeling is used, or more practically, by observing correlations between the ring protons and any substituent that might be introduced in proximity.

In the absence of direct experimental data for this compound, computational chemistry provides a valuable alternative for predicting its conformational landscape. Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to model the potential energy surface of the molecule as a function of the dihedral angle of the nitro group. These calculations can identify the most stable conformation and the energy barriers to rotation.

Table 1: Predicted Conformational Data for this compound (Illustrative)

| Parameter | Predicted Value | Method |

| Dihedral Angle (C-C-N-O) | 45-60° | DFT Calculation |

| Rotational Barrier | 5-10 kcal/mol | DFT Calculation |

Note: The data in this table is illustrative and based on general principles of substituted nitrobenzenes. Specific computational studies on this compound are required for accurate values.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In organic molecules, the most common transitions involve π, n, and σ electrons. For this compound, the presence of the benzene ring and the nitro group, both containing π systems and non-bonding (n) electrons, dictates its UV-Vis absorption characteristics.

The electronic spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* transitions. The π → π* transitions, typically of high intensity (large molar absorptivity, ε), originate from the excitation of electrons from the bonding π orbitals of the aromatic ring and the nitro group to their corresponding anti-bonding π* orbitals. The n → π* transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons, such as those on the oxygen atoms of the nitro group, to an anti-bonding π* orbital.

While specific, high-resolution experimental UV-Vis spectra for this compound with detailed band assignments are not widely published, computational studies on similar molecules, such as its isomers, can provide valuable insights. For instance, Time-Dependent Density Functional Theory (TD-DFT) calculations are a powerful tool for predicting the electronic absorption spectra of molecules. researchgate.net These calculations can provide the wavelengths of maximum absorption (λmax), the oscillator strengths (related to the intensity of the absorption), and the nature of the electronic transitions involved.

A computational study on the isomer 3-chloro-4-fluoronitrobenzene using TD-DFT predicted several electronic transitions. researchgate.net Based on this, the UV-Vis spectrum of this compound is anticipated to exhibit strong absorptions in the UV region. The presence of the chloro, fluoro, and nitro substituents on the benzene ring will influence the precise wavelengths of these absorptions through their electronic effects (inductive and resonance).

Table 2: Predicted Electronic Transitions for a Halogenated Nitrobenzene (B124822) (Illustrative based on an isomer)

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~250-270 | > 0.1 | HOMO -> LUMO | π → π |

| ~300-340 | < 0.01 | HOMO-1 -> LUMO | n → π |

Note: This data is illustrative and based on computational studies of an isomer. researchgate.net The actual experimental values for this compound may differ.

The π → π* transitions are typically associated with the aromatic system and are influenced by the substituents. The n → π* transition is primarily localized on the nitro group. The solvent in which the spectrum is recorded can also affect the positions of these absorption bands. Generally, π → π* transitions show little change with solvent polarity, while n → π* transitions often exhibit a hypsochromic (blue) shift in more polar solvents.

Derivatization and Advanced Synthetic Applications of 2 Chloro 4 Fluoronitrobenzene

Synthesis of Fluorinated Anilines and Diamines for Research Purposes

The reduction of the nitro group in 2-chloro-4-fluoronitrobenzene is a key transformation that leads to the formation of 2-chloro-4-fluoroaniline (B1295073), a valuable building block in organic synthesis. This reduction can be achieved using various established methods, including catalytic hydrogenation with reagents like palladium on carbon or Raney nickel, or by using metal/acid combinations such as iron in acetic acid.

A notable example of such a reduction is the synthesis of 3-chloro-4-fluoroaniline (B193440) from 3-chloro-4-fluoronitrobenzene, a positional isomer of the title compound. This reaction is carried out under microwave irradiation in the presence of molybdenum hexacarbonyl and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yielding a mixture of the desired aniline (B41778) and a corresponding ethoxy aniline derivative. A similar approach can be applied to this compound to produce 2-chloro-4-fluoroaniline.

While the direct conversion of this compound to a diamine is not extensively documented, a plausible synthetic route would involve an initial nucleophilic aromatic substitution to replace one of the halogen atoms with an amino group, followed by the reduction of the nitro group. Given the higher reactivity of the chlorine atom ortho to the nitro group, it is the more likely site for such a substitution.

Table 1: Synthesis of 2-Chloro-4-fluoroaniline

| Starting Material | Reagent | Product | Application of Product |

| This compound | H₂, Pd/C | 2-Chloro-4-fluoroaniline | Intermediate for pharmaceuticals and agrochemicals |

Formation of Halogenated Benzenesulfonyl Chlorides and Sulfonic Acids

The introduction of a sulfonic acid group onto the aromatic ring of this compound can be accomplished through electrophilic aromatic substitution. The reaction with fuming sulfuric acid (oleum) or sulfur trioxide leads to the formation of the corresponding benzenesulfonic acid. The position of sulfonation is directed by the existing substituents, with the vacant position meta to the nitro group and ortho to the fluorine atom being a likely site for substitution.

The resulting sulfonic acid can then be converted to the more reactive benzenesulfonyl chloride by treatment with reagents such as phosphorus pentachloride or thionyl chloride. These halogenated benzenesulfonyl chlorides are important intermediates in the synthesis of sulfonamides, which have a broad range of applications in medicinal chemistry. For instance, the synthesis of 2-chloro-5-nitrobenzenesulfonyl chloride is achieved by reacting o-chloronitrobenzene with chlorosulfonic acid. A similar strategy could be employed for the sulfonation and subsequent chlorination of this compound.

Table 2: Potential Synthesis of Halogenated Benzenesulfonyl Chloride

| Starting Material | Reagent(s) | Potential Product |

| This compound | 1. SO₃/H₂SO₄2. PCl₅ or SOCl₂ | 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride |

Precursor for Dinitrated and Dichlorinated Benzene (B151609) Derivatives

The introduction of a second nitro group onto the this compound ring is an example of further electrophilic aromatic substitution. The existing nitro group is strongly deactivating, making the introduction of a second nitro group challenging and requiring harsh reaction conditions, typically a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. The position of the second nitration will be directed by the existing substituents, with the position meta to the first nitro group being favored. A patent describing the nitration of 2-chloro-4-fluorotoluene (B151448) to yield 2-chloro-4-fluoro-5-nitrobenzoic acid indicates that the position para to the fluorine and meta to the chlorine is susceptible to nitration. google.com

The synthesis of dichlorinated benzene derivatives from this compound can be envisioned through processes such as the Sandmeyer reaction, starting from the corresponding aniline. After reduction of the nitro group to an amino group, diazotization with nitrous acid followed by treatment with a copper(I) chloride solution would introduce a second chlorine atom in place of the amino group. Alternatively, direct chlorination of the aromatic ring is possible, though this would likely result in a mixture of isomers. A patented process describes the chlorination of a crude nitrofluorobenzene mixture, which includes 3-chloro-4-fluoronitrobenzene, to produce dichlorofluorobenzene, suggesting the feasibility of such transformations.

Applications in the Synthesis of Complex Heterocyclic Compounds

This compound serves as a valuable precursor for the synthesis of various complex heterocyclic compounds, primarily through its conversion to 2-chloro-4-fluoroaniline. This aniline derivative can then undergo a variety of cyclization reactions to form heterocycles such as quinolines, benzimidazoles, and phenothiazines.

Quinolines: The synthesis of quinoline (B57606) derivatives can be achieved through several methods starting from anilines. For example, the Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. 2-Chloro-4-fluoroaniline could be used in such a reaction to produce a fluorinated and chlorinated quinoline derivative. Another approach is the Friedländer synthesis, where an o-aminoaryl aldehyde or ketone reacts with a compound containing an α-methylene group. organic-chemistry.org A specific example is the synthesis of N-[(2-chloro-3-quinolyl)methyl]-4-fluoroaniline from 3-(chloromethyl)-2-chloroquinoline and a substituted phenylamine. nih.gov

Benzimidazoles: Benzimidazoles are typically synthesized by the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.gov To utilize this compound in this context, it would first need to be converted to the corresponding o-phenylenediamine. This could potentially be achieved by nitration at the position ortho to the amino group of 2-chloro-4-fluoroaniline, followed by reduction of the newly introduced nitro group. The resulting 2-chloro-4-fluoro-1,2-phenylenediamine could then be cyclized with various reagents to afford the desired benzimidazole.

Phenothiazines: The synthesis of phenothiazines often involves the reaction of a diphenylamine (B1679370) derivative with sulfur. To this end, 2-chloro-4-fluoroaniline can be used to prepare a substituted diphenylamine through a reaction like the Ullmann condensation with a suitable halobenzene. The resulting diphenylamine can then be cyclized to form a phenothiazine (B1677639) ring system. For example, the reaction of aniline with cyclohexanone (B45756) followed by heating with sulfur is a known method for preparing phenothiazine. semanticscholar.org

Development of Functional Materials and Polymers with Enhanced Properties

The reactivity of this compound makes it a candidate for incorporation into functional materials and polymers. The presence of the nitro group activates the halogen atoms towards nucleophilic aromatic substitution, allowing for the formation of ether and imide linkages, which are common in high-performance polymers. chemimpex.com

Poly(ether imide)s: Fluorinated poly(ether imide)s are known for their excellent thermal stability, chemical resistance, and low dielectric constants. rsc.org The synthesis of these polymers often involves the reaction of a bis(ether anhydride) with a diamine or a bis(ether dinitrile) with a diol. While direct polymerization using this compound as a monomer is not a standard approach, it could potentially be used to synthesize novel monomers. For instance, reaction with a bisphenol could lead to a dinitro compound that, after reduction to a diamine, could be polymerized with a dianhydride.

Fluorinated Poly(aryl ether)s: These polymers are another class of high-performance materials that can be synthesized via nucleophilic aromatic substitution. The reaction of a bisphenol with an activated dihalide is a common route. The fluorine atom in this compound is activated by the ortho-nitro group, making it susceptible to displacement by a phenoxide. This reactivity could be exploited in step-growth polymerization reactions with suitable bisphenols to create fluorinated poly(aryl ether)s with enhanced properties such as improved solubility and lower dielectric constants. rsc.org The general utility of this compound in materials science is in modifying polymer properties to create materials with increased durability and resistance to environmental factors. chemimpex.com

Research Applications of 2 Chloro 4 Fluoronitrobenzene in Specific Fields

Role in Pharmaceutical Intermediate Synthesis Research

In the pharmaceutical industry, 2-chloro-4-fluoronitrobenzene is a crucial building block for the synthesis of a wide range of active pharmaceutical ingredients (APIs). nbinno.cominnospk.com Its structure can be chemically altered to introduce functional groups that are relevant to pharmacology, paving the way for the development of new therapeutic agents. nbinno.com

Research has highlighted the role of this compound as a key intermediate in the synthesis of pharmaceutical agents, particularly in the development of drugs that target inflammation and pain. nbinno.comchemimpex.com The halogenated nitrobenzene (B124822) framework is a common starting point for creating more complex molecules with specific biological activities. For instance, related fluorinated nitroaromatics are precursors in the synthesis of potent anti-inflammatory drugs. An example is the preparation of 2',4'-difluoro-4-hydroxy-(1,1'-biphenyl)-3-carboxylic acid, known as Diflunisal, which proceeds through an intermediate derived from the reduction of a difluoronitrobenzene compound. google.com The synthesis of such compounds underscores the utility of halogenated nitroaromatics in building the core structures of non-steroidal anti-inflammatory drugs (NSAIDs).

| Precursor Moiety | Drug Class | Example Compound |

| Fluorinated Nitroaromatic | Anti-inflammatory / Analgesic | Diflunisal |

| Dichlorinated Toluene | Animal Anti-inflammatory / Analgesic | N/A |

This table illustrates precursor structures used in the development of anti-inflammatory and analgesic drugs.

This compound is a valuable precursor for synthesizing various APIs. innospk.com A significant application is in the creation of benzothiazole (B30560) derivatives. Benzothiazoles are heterocyclic compounds recognized for a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, and anticonvulsant properties. derpharmachemica.comnih.gov The synthesis often begins with the reduction of the nitro group in a compound like this compound to an aniline (B41778) (e.g., 3-chloro-4-fluoroaniline), which can then undergo cyclization reactions to form the benzothiazole core. derpharmachemica.comresearchgate.net

For example, 3-chloro-4-fluoroaniline (B193440) can be reacted with potassium thiocyanate (B1210189) and bromine to yield 2-amino-benzothiazole derivatives. derpharmachemica.comresearchgate.net These intermediates can be further modified to produce a library of compounds for biological screening. Research has demonstrated the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles that exhibit potent cytotoxic activity against specific human cancer cell lines, highlighting the importance of the fluorine substituent in achieving high efficacy. nih.gov The 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole derivative, in particular, has been identified as a potent broad-spectrum agent. nih.gov

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance biological activity. researchgate.net Fluorine's unique properties, such as its high electronegativity and small size, can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile. It can improve metabolic stability, binding affinity to target enzymes or receptors, and membrane permeability. researchgate.net

As a fluorinated building block, this compound provides a direct route to introduce fluorine into potential drug candidates. innospk.com The presence of fluorine in APIs like certain benzothiazole derivatives has been shown to be crucial for their potent antitumor activity. nih.gov The strategic placement of fluorine atoms can lead to compounds with superior therapeutic properties compared to their non-fluorinated counterparts.

Applications in Agrochemical Research and Development

Similar to its role in pharmaceuticals, this compound is a significant intermediate in the agrochemical sector. chemimpex.comnbinno.com Its reactivity is leveraged to produce a variety of crop protection agents. nbinno.comchemimpex.com

This compound serves as a precursor in the manufacturing of pesticides, herbicides, and fungicides. chemimpex.comnbinno.com The chemical handles on the molecule—the chloro, fluoro, and nitro groups—allow for the systematic development of targeted and efficient agricultural solutions. nbinno.com For instance, the core structure can be elaborated to create complex molecules used in herbicide formulations. nbinno.comnbinno.com Chlorinated herbicides, such as those based on 2,4-dichlorophenoxyacetic acid (2,4-D), represent a major class of pesticides used in agriculture, demonstrating the importance of chlorinated aromatic compounds in this field. nih.gov The compound is also a starting material for synthesizing other important fine chemical intermediates, such as 2-chloro-4-fluoro-5-nitrobenzoic acid and its derivatives, which have high utility in agrochemical synthesis. patsnap.com

| Agrochemical Class | Role of Intermediate |

| Pesticides | Precursor for active ingredient synthesis |

| Herbicides | Building block for herbicidal compounds |

| Fungicides | Starting material for fungicidal agents |

This table shows the application of this compound as an intermediate in different classes of agrochemicals.

The design of modern agrochemicals heavily relies on understanding structure-activity relationships (SAR), which describe how a molecule's chemical structure correlates with its biological activity. The introduction of fluorine is a key strategy in these studies to optimize the efficacy of agrochemicals. researchgate.net Fluorine can dramatically affect parameters such as the molecule's transport to the target site, its binding to a target receptor, and its resistance to metabolic degradation. researchgate.net

This compound is an ideal starting material for SAR studies because it allows chemists to create a series of related compounds with systematic structural modifications. By reacting the intermediate with different nucleophiles or performing other chemical transformations, researchers can synthesize a library of derivatives. These derivatives can then be tested to determine how changes in the molecular structure affect pesticidal, herbicidal, or fungicidal activity. This process enables the fine-tuning of a molecule's properties to develop novel agrochemicals with improved efficacy and better environmental profiles. bohrium.com

Advanced Materials Science Research

In the realm of materials science, this compound serves as a valuable building block for the development of high-performance polymers and functional materials. Its unique molecular structure, featuring chloro, fluoro, and nitro groups, allows for the synthesis of materials with enhanced properties.

Modification of Polymer Properties and Polymer Additive Development

Research has explored the use of this compound and its derivatives in modifying the intrinsic properties of various polymers. By incorporating this compound into the polymer backbone or using it as an additive, scientists can significantly enhance thermal stability and flame retardancy. The presence of halogen atoms (chlorine and fluorine) is known to contribute to these properties by interfering with the combustion cycle in the gas phase and promoting char formation in the solid phase.

While specific data on the performance of this compound as a direct additive is not extensively documented in publicly available research, the principles of halogenated flame retardants are well-established. The introduction of such compounds into a polymer matrix can lead to the improvements shown in the hypothetical data table below, which is illustrative of the expected performance enhancements in a polymer like an epoxy resin.

Table 1: Illustrative Example of Potential Polymer Property Modifications

| Property | Base Polymer (Epoxy Resin) | Polymer with Halogenated Additive |

|---|---|---|

| Thermal Stability (TGA, °C) | 320 | 350 |

| Limiting Oxygen Index (LOI, %) | 21 | 28 |

| UL-94 Flammability Rating | V-2 | V-0 |

Creation of Functional Materials with Tailored Characteristics

The reactivity of this compound makes it a suitable precursor for the synthesis of more complex monomers used in the creation of functional polymers. For instance, it can be a starting material for producing diamines, which are then polymerized with dianhydrides to form polyimides, or with dicarboxylic acids to form polyamides. These high-performance polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties.

The incorporation of the fluorine atom from the this compound precursor into the polymer backbone can impart desirable characteristics such as increased solubility, lower dielectric constant, and reduced moisture absorption. These properties are highly sought after in materials for electronics and aerospace applications.

Dyes and Pigments Research

This compound is a significant intermediate in the synthesis of a variety of dyes and pigments, particularly disperse azo dyes. The typical synthetic route involves the chemical reduction of the nitro group to an amine, forming 2-chloro-4-fluoroaniline (B1295073). This aniline derivative then serves as the diazo component in the azo coupling reaction.

The process of creating an azo dye from 2-chloro-4-fluoroaniline involves two main steps:

Diazotization: 2-chloro-4-fluoroaniline is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or another aniline derivative. This reaction forms the characteristic -N=N- azo chromophore, which is responsible for the color of the dye.

The final color and properties of the dye are determined by the specific chemical structures of both the diazo component (derived from this compound) and the coupling component. The presence of the chloro and fluoro substituents on the aromatic ring of the diazo component can influence the dye's shade, light fastness, and sublimation fastness. Halogen atoms are known to often improve these fastness properties.

Disperse dyes synthesized from such precursors are particularly suitable for dyeing hydrophobic synthetic fibers like polyester. The application is often carried out using high-temperature dyeing methods or through a carrier dyeing process. The Thermosol process is a continuous method where the fabric is padded with the dye dispersion, dried, and then heated to high temperatures (e.g., 190-220°C) to allow the dye to sublime and diffuse into the polymer fibers. blogspot.com

Below is a data table with hypothetical examples of disperse azo dyes that could be synthesized from 2-chloro-4-fluoroaniline, illustrating the kind of properties that are evaluated for such dyes.

Table 2: Hypothetical Properties of Disperse Azo Dyes Derived from 2-chloro-4-fluoroaniline

| Coupling Component | Resulting Dye Shade | λmax (nm) | Light Fastness (1-8 scale) | Wash Fastness (1-5 scale) | Sublimation Fastness (1-5 scale) |

|---|---|---|---|---|---|

| Phenol | Yellow | 420 | 6 | 4 | 4 |

| N,N-diethylaniline | Orange | 480 | 5-6 | 4-5 | 4 |

| 2-Naphthol | Red | 510 | 6-7 | 5 | 4-5 |

| 3-Methyl-1-phenyl-5-pyrazolone | Yellowish-Red | 495 | 6 | 4 | 4 |

Analytical Research Methods for 2 Chloro 4 Fluoronitrobenzene

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental tool for the analysis of 2-chloro-4-fluoronitrobenzene, allowing for its separation from isomers and other related compounds.

Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is critical and depends on the specific analytical requirements.

Flame Ionization Detector (FID): FID is a common detector that provides good sensitivity for organic compounds. It is often used for routine purity assessments. nih.gov

Electron Capture Detector (ECD): Due to the presence of halogen (chlorine and fluorine) and a nitro group, this compound exhibits a strong response with an Electron Capture Detector (ECD). This detector is highly sensitive to electrophilic compounds, making it ideal for trace-level analysis. For monochloronitrobenzenes, ECD can be approximately 4000 times more sensitive than FID. nih.gov

Thermal Conductivity Detector (TCD): While less sensitive than FID and ECD, the TCD is a universal detector and can be used for quantifying higher concentrations of the compound.

Mass Spectrometry (MS): When coupled with GC, mass spectrometry (GC-MS) provides definitive identification by furnishing information about the molecular weight and fragmentation pattern of the compound. nih.gov This is particularly useful for distinguishing between isomers and confirming the structure of the analyte. Research has utilized high-resolution gas chromatography/mass spectrometry with selected ion monitoring to achieve low detection limits for related fluoronitrobenzene compounds in atmospheric samples. jst.go.jp

In a study involving the fluorination of 2,4-dichloronitrobenzene, gas-liquid chromatography (GLC) was employed to analyze the reaction products, which included a mixture of this compound and 4-chloro-2-fluoronitrobenzene. google.com

Table 1: GC Detectors for this compound Analysis

| Detector | Principle | Sensitivity | Application |

| Flame Ionization Detector (FID) | Ionization of organic compounds in a hydrogen-air flame. | Good | Routine purity checks. nih.gov |

| Electron Capture Detector (ECD) | Captures electrons from a radioactive source by electrophilic analytes. | High for halogenated and nitro compounds. nih.gov | Trace analysis. nih.gov |

| Thermal Conductivity Detector (TCD) | Measures changes in the thermal conductivity of the carrier gas. | Low to moderate | High concentration quantification. |

| Mass Spectrometry (MS) | Ionizes molecules and separates them based on their mass-to-charge ratio. | High | Definitive identification and structural elucidation. nih.gov |

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of this compound, particularly for non-volatile samples or when derivatization for GC is not desirable.

UV detection is commonly paired with HPLC for the analysis of nitroaromatic compounds, as the nitro group provides a strong chromophore. Simple and accurate HPLC methods with UV detection have been developed for determining related compounds like 4-chloronitrobenzene in various matrices, such as plasma and urine. nih.gov These methods often involve isocratic reverse-phase separation. nih.gov For the analysis of a related compound, 1-(bromomethyl)-2-chloro-4-nitrobenzene, a reverse-phase HPLC method using an acetonitrile (B52724) and water mobile phase has been described. sielc.com

Capillary Supercritical Fluid Chromatography (SFC) offers a hybrid approach, combining the high efficiency of capillary GC with the mobile phase properties of HPLC. SFC is particularly well-suited for the analysis of nitroaromatics. tandfonline.comtandfonline.com

Using carbon dioxide as the mobile phase, SFC can achieve satisfactory separation of various nitroaromatics, including isomers, without the need for derivatization. tandfonline.comtandfonline.com When coupled with a Flame Ionization Detector (FID), SFC has demonstrated detection limits in the parts-per-million (ppm) range for a group of eight nitroaromatics. tandfonline.comtandfonline.com Research has shown the success of SFC in separating complex mixtures of nitroaromatics within a reasonable timeframe. tandfonline.comtandfonline.com The technique is considered a promising alternative to HPLC-UV methods for these compounds. dtic.mil

Spectrophotometric Determination Methods in Research

Spectrophotometric methods, while sometimes less specific than chromatographic techniques, can be employed for the quantification of chloronitrobenzenes. One approach involves the reduction of the nitro group to a primary aromatic amine. nih.gov This amine can then be diazotized and coupled with a suitable reagent, such as 1-amino-8-naphthol-2,4-disulfonic acid (Chicago acid), to form a colored azo dye. nih.gov The concentration of the dye, and therefore the original nitro compound, can be determined by measuring its absorbance at a specific wavelength. nih.gov An alternative reduction method uses formamidine (B1211174) sulfinic acid under alkaline conditions. nih.gov

Sample Preparation and Matrix Effects in Analytical Studies

The accuracy of any analytical method heavily relies on proper sample preparation to isolate the analyte from the sample matrix. For aqueous samples containing nitroaromatics, two common extraction methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). tandfonline.comtandfonline.com

Liquid-Liquid Extraction: Dichloromethane is a common solvent used for LLE of nitroaromatics from water. Studies have shown that LLE can provide higher extraction efficiencies compared to SPE for these compounds. tandfonline.comtandfonline.com

Solid-Phase Extraction: C18 cartridges are frequently used for the SPE of nitroaromatics from aqueous samples. tandfonline.comtandfonline.com The analytes are adsorbed onto the C18 sorbent and then eluted with a solvent like methanol (B129727). tandfonline.com

For atmospheric analysis of a related compound, 3-chloro-4-fluoronitrobenzene, a collection method using a polystyrene gel cartridge has been developed. jst.go.jp The collected compounds were then concentrated and analyzed by GC-MS. jst.go.jp

Matrix effects can interfere with the analysis and need to be carefully considered. For instance, in the analysis of chloronitrobenzenes in urine, samples are often diluted with methanol and centrifuged to precipitate interfering substances before HPLC analysis. nih.gov

Quality Control and Purity Assessment in Research Laboratories

Ensuring the purity of this compound is essential for its application in synthesis and research. Commercial suppliers typically specify the purity of the compound, which is often determined by GC. chemimpex.comtcichemicals.comfishersci.catcichemicals.com Purity levels of >98.0% (GC) are commonly reported. chemimpex.comtcichemicals.comfishersci.catcichemicals.com

In addition to chromatographic methods, other techniques are used for quality control and to confirm the identity and purity of the compound:

Melting Point: The melting point is a fundamental physical property used to assess purity. A sharp melting point range, such as 35-39 °C, indicates a relatively pure compound. chemimpex.comtcichemicals.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR): ¹³C NMR and ¹⁹F NMR are powerful tools for confirming the chemical structure and identifying positional isomers. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule. nih.gov

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the compound's identity. nih.gov

Environmental and Biological Research Aspects of 2 Chloro 4 Fluoronitrobenzene

Environmental Fate and Transformation Studies

Research into the environmental behavior of 2-Chloro-4-fluoronitrobenzene focuses on the pathways by which it is broken down and distributed in ecosystems. While direct studies on this specific compound are limited, extensive research on analogous halogenated nitroaromatic compounds provides a strong basis for understanding its likely fate in aquatic and terrestrial environments.

Biodegradation Pathways and Mechanisms in Aquatic and Soil Systems

The microbial degradation of halogenated nitroaromatic compounds is a key process in their environmental detoxification. Bacteria, in particular, have evolved diverse enzymatic strategies to break down these persistent molecules. nih.gov Although a single microbial strain capable of completely mineralizing chloronitrobenzenes (CNBs) has not been reported, consortia of microorganisms or genetically engineered bacteria can achieve effective degradation. researchgate.netnih.gov

Common microbial strategies for degrading related compounds, which are likely applicable to this compound, include:

Partial Reduction of the Nitro Group: A prevalent initial step involves the reduction of the nitro group (-NO₂) to a hydroxylamino group (-NHOH) or an amino group (-NH₂). For instance, Pseudomonas putida HS12 converts 3- and 4-chloronitrobenzene into corresponding chloro-2-hydroxyacetanilides through partial reduction and subsequent acetylation. nih.gov Similarly, strain LW1, belonging to the Comamonadaceae family, transforms 1-chloro-4-nitrobenzene (B41953) into 2-amino-5-chlorophenol (B1209517) under anaerobic conditions, a process involving partial nitro reduction followed by a Bamberger rearrangement. nih.gov

Oxidative Dehalogenation/Denitration: Some bacteria initiate degradation by removing the halogen or nitro substituents through oxidative reactions. Acinetobacter sp. strain RKJ12 degrades 2-chloro-4-nitrobenzoic acid by an initial oxidative ortho-dehalogenation to form 2-hydroxy-4-nitrobenzoic acid, followed by the release of the nitrite (B80452) ion. nih.gov

Dioxygenase-Mediated Ring Cleavage: Following initial modifications, the aromatic ring is cleaved. This is often accomplished by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the substrate. For example, the degradation of 4-chlorocatechol, a common intermediate in chlorobenzene (B131634) degradation, proceeds via a modified ortho-cleavage pathway involving chlorocatechol 1,2-dioxygenase. ethz.chresearchgate.net

Fungi, such as the white-rot fungus Phanerochaete chrysosporium, also possess powerful enzymatic systems capable of breaking down persistent organohalogens, offering another potential avenue for the biodegradation of this compound. researchgate.net

Photodegradation and Other Abiotic Transformation Processes

Apart from biological breakdown, this compound is subject to abiotic transformation processes that contribute to its degradation in the environment.

Atmospheric Degradation: A significant portion of related compounds like chlorobenzene that enter the environment quickly evaporates. In the atmosphere, they are primarily degraded through reactions with photochemically-generated hydroxyl radicals (•OH). ethz.ch This process is a major sink for volatile organic compounds in the troposphere.

Reductive Transformation by Minerals: In anaerobic environments such as sediments and certain soils, abiotic reduction can be a significant transformation pathway. Studies on p-chloronitrobenzene (p-CNB) have shown it can be effectively reduced by naturally occurring iron minerals like green rust. bohrium.com In this process, the structural Fe(II) in the mineral acts as the electron donor, reducing the nitro group of p-CNB to an amino group, forming p-chloroaniline (p-CAN). The efficiency of this reaction is influenced by environmental factors such as pH. bohrium.com This suggests that this compound could undergo similar reductive transformations in anoxic subsurface environments.

Identification and Quantification in Environmental Samples (Water, Wastewater, Soil)

Accurate detection and measurement of this compound and its analogues in environmental matrices are crucial for monitoring contamination and assessing its fate. Several advanced analytical techniques are employed for this purpose, primarily based on chromatography coupled with mass spectrometry.

Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of nitroaromatic compounds. EPA Method 8091 is a standard gas chromatography procedure suitable for determining the concentration of nitroaromatics in water, soil, and waste samples. For water analysis, techniques like dispersive liquid-liquid microextraction (DLLME) can be used to pre-concentrate the analytes, enhancing the sensitivity of GC-MS detection. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem MS instruments, is another powerful tool for analyzing organic contaminants, offering high selectivity and sensitivity for complex environmental samples.

| Technique | Sample Matrix | Sample Preparation | Key Advantages |

|---|---|---|---|

| GC-MS (EPA Method 8091) | Water, Soil, Waste | Solvent Extraction | Standardized method, good for a range of nitroaromatics. |

| DLLME-GC-MS | Water, Wastewater | Dispersive Liquid-Liquid Microextraction | High pre-concentration factor, rapid, requires minimal solvent. |

| LC-MS/MS | Water, Soil | Solid-Phase Extraction (SPE) | High sensitivity and selectivity, suitable for polar compounds. |

Metabolism Studies in Experimental Systems

Understanding how this compound is metabolized in biological systems is essential for assessing its potential bioactivity and persistence. In vivo and in vitro experimental systems, often using rodent models or cell cultures, provide insight into the metabolic pathways and enzymes involved.

Investigation of Metabolic Pathways and Metabolite Identification

The primary metabolic pathways for fluoronitrobenzenes in mammals involve:

Glutathione (B108866) Conjugation: This is often the predominant metabolic route. The compound conjugates with glutathione (GSH), a cellular antioxidant, in a reaction typically catalyzed by glutathione S-transferases. This initial conjugate is then further processed through the mercapturic acid pathway, leading to the excretion of N-acetylcysteine conjugates. For 2,5-difluoronitrobenzene (B1216864), the major metabolite is 5-fluoro-2-(N-acetylcysteinyl)-nitrobenzene. nih.gov

Nitroreduction: The nitro group can be reduced to an amino group, forming a fluoro-chloro-aniline derivative. This reduction can be carried out by enzymes in the liver as well as by intestinal microflora. cdc.gov

Hydroxylation: Cytochrome P450 enzymes can hydroxylate the aromatic ring, introducing a hydroxyl group to form phenolic metabolites. nih.gov These metabolites are often subsequently conjugated with sulfate (B86663) or glucuronic acid to facilitate excretion. cdc.gov

Based on these analogous pathways, potential metabolites of this compound can be predicted.

| Metabolic Pathway | Primary Metabolite Structure | Further Metabolites |

|---|---|---|

| Glutathione Conjugation | Glutathione conjugate of this compound | N-acetyl-S-(chloro-fluoronitrophenyl)-cysteine (Mercapturate) |

| Nitroreduction | 2-Chloro-4-fluoroaniline (B1295073) | Acetylated aniline (B41778) derivatives |